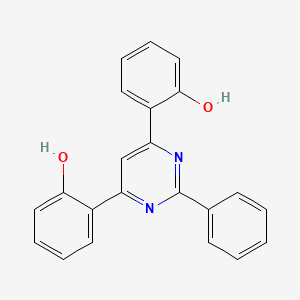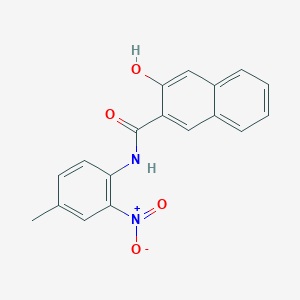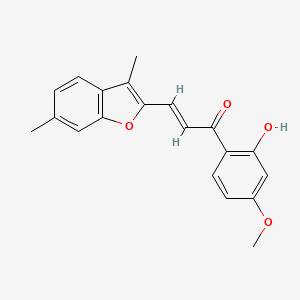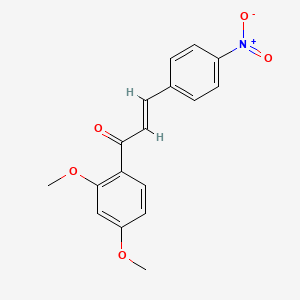
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as MET, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Mécanisme D'action
The exact mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound binds to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the activity of specific enzymes and proteins involved in different pathways, leading to these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity. This compound has been found to bind to specific receptors and enzymes, making it a valuable tool for investigating different biological processes. However, one limitation of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, highlighting the need for caution when using it in lab experiments.
Orientations Futures
There are several future directions for research on 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs and therapies based on this compound. 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide and its effects on different biological pathways. Finally, research is needed to investigate the potential toxicity of this compound and identify ways to mitigate its harmful effects.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-methylbenzoyl chloride and 2-aminothiazole in the presence of triethylamine to form 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-amine. This intermediate is then reacted with 4-carbamoyl-1H-1,2,3-triazole in the presence of diisopropylethylamine to form the final product, 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in scientific research, particularly in the study of different biological processes. This compound has been used as a tool to investigate the role of different enzymes and proteins in various pathways. It has also been used in the development of new drugs and therapies for different diseases.
Propriétés
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-4-3-5-11(8-9)19-10(2)12(17-18-19)13(20)16-14-15-6-7-21-14/h3-8H,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHRZGBSKTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)

![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)

![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
